1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[9,10-bis(bromomethyl)anthracen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O/c1-11(21)12-6-7-15-16(8-12)18(10-20)14-5-3-2-4-13(14)17(15)9-19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADLMGMYEZTIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 1 9,10 Bis Bromomethyl 2 Anthracenyl Ethanone
Nucleophilic Substitution Reactions of the Bromomethyl Functionalities for Diverse Chemical Grafting
The benzylic bromide moieties at the C-9 and C-10 positions are excellent electrophilic sites, making them highly susceptible to nucleophilic substitution. This reactivity allows for the straightforward grafting of a wide array of functional groups onto the anthracene (B1667546) core.
Formation of Amine, Ether, and Thiol Derivatives via Controlled Reaction Pathways
The reaction of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone with various nucleophiles provides a direct route to diverse derivatives. The high reactivity of the bromomethyl groups facilitates the formation of stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Amine Derivatives: Primary and secondary amines readily displace the bromide ions to form the corresponding amino-methylated anthracenes. A well-established method for synthesizing the primary diamine is the Delépine reaction, which involves reacting the bis(bromomethyl) compound with hexamethylenetetramine (HMTA), followed by acidic hydrolysis. For instance, the parent scaffold, 9,10-bis(bromomethyl)anthracene (B13510), reacts with HMTA to form the corresponding diamine salt, which can be neutralized to yield 9,10-bis(aminomethyl)anthracene. Similarly, reactions with secondary amines, such as benzimidazole (B57391) in the presence of a base like potassium hydroxide, yield N-substituted products. rsc.org
Ether Derivatives: Alkoxides and phenoxides can be used to synthesize ether derivatives. The Williamson ether synthesis, involving the reaction with an alcohol in the presence of a strong base or a pre-formed alkoxide, can be applied. Given the high reactivity of the benzylic halide, these reactions typically proceed under mild conditions to afford the corresponding bis(alkoxymethyl) or bis(aryloxymethyl) anthracenes.
Thiol Derivatives: Thiol-based nucleophiles, such as thiols and thioacetates, react efficiently to produce thioethers and thioesters, respectively. These reactions are often rapid and high-yielding, providing a robust method for introducing sulfur-containing functionalities.
Table 1: Examples of Nucleophilic Substitution Reactions with 9,10-Bis(bromomethyl)anthracene
| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzimidazole | KOH, Toluene, Bu4NOH, Reflux | Amine Derivative | 82% | rsc.org |
| Hexamethylenetetramine (HMTA) | CHCl3, Reflux; then EtOH, HCl | Amine Derivative (via Delépine reaction) | 56% |
Macrocyclization Reactions and Supramolecular Architecture Assembly
The presence of two reactive sites on opposite sides of the rigid anthracene plane makes this compound an ideal building block for constructing macrocycles and complex supramolecular structures.
By reacting this bifunctional electrophile with bifunctional nucleophiles (e.g., diamines, dithiols, or diols), a variety of anthracene-containing cyclophanes can be synthesized. These macrocyclic hosts are of significant interest in molecular recognition and sensing applications due to their unique cavity environments and fluorescent properties.
Furthermore, derivatives of the anthracene scaffold can serve as ligands for the assembly of sophisticated supramolecular architectures. For example, a ligand synthesized from 9,10-bis(bromomethyl)anthracene and benzimidazole, namely 9,10-Bis(benzimidazol-1-ylmethyl)anthracene, has been shown to self-assemble with palladium(II) ions to form a discrete Pd2L4 coordination cage capable of selective anion encapsulation. rsc.org This highlights the utility of the bis(bromomethyl) scaffold in creating complex, functional molecular systems.
Coupling Reactions for Extended Conjugated Systems and Polymer Construction
The bis(bromomethyl) functionalities serve as versatile handles for carbon-carbon bond-forming reactions, enabling the synthesis of extended π-conjugated systems and the incorporation of the anthracene chromophore into polymeric materials.
Covalent Polymer Synthesis Utilizing the Bis(bromomethyl) Scaffold
The anthracene unit can be incorporated into polymer backbones or as a pendant group using the reactivity of the bromomethyl groups. One established method involves the reaction with living polymers, such as polystyryllithium (PSLi). The anionic polymer chain ends act as nucleophiles, displacing the bromide ions to form a covalent link to the anthracene core.
Another versatile strategy involves converting the bromomethyl groups into other polymerizable functionalities. For instance, 9,10-bis(bromomethyl)anthracene can be transformed into 9,10-bis(methacryloyloxymethyl)anthracene (BMA). This monomer can then be copolymerized with other vinyl monomers, such as divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA), via techniques like suspension polymerization to create porous polymer microspheres. These materials combine the structural properties of a cross-linked polymer with the fluorescent and electronic characteristics of the anthracene unit.
Cross-Coupling Strategies (e.g., Sonogashira, Suzuki) for Arylethynyl Functionalization
While traditional palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions typically employ aryl or vinyl halides (sp²-hybridized carbons), recent advancements have extended their scope to include sp³-hybridized electrophiles such as benzylic bromides.
Sonogashira-type Coupling: The direct Sonogashira coupling of terminal alkynes with benzylic halides can be challenging. However, an efficient palladium-catalyzed method for the cross-coupling of benzylic bromides with lithium acetylides has been developed. rsc.org This reaction proceeds rapidly at room temperature and tolerates a range of functional groups, offering a viable pathway to synthesize 9,10-bis(alkynyl)anthracene derivatives from the bis(bromomethyl) precursor. rsc.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of benzylic halides with arylboronic acids or their derivatives is also a feasible, albeit less common, transformation. Optimized conditions, often involving specific palladium catalysts (e.g., Pd(OAc)₂), specialized phosphine (B1218219) ligands (e.g., JohnPhos), and a suitable base, can effectively promote the formation of a C(sp³)–C(sp²) bond. nih.gov This allows for the synthesis of 9,10-diarylmethylanthracene structures. Microwave-assisted protocols have been shown to facilitate these challenging couplings, providing moderate to good yields. nih.gov
Table 2: Cross-Coupling Reactions of Benzylic Bromides
| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Feature | Reference |
|---|---|---|---|---|
| Sonogashira-type | Benzyl bromide + Lithium acetylide | Pd catalyst (unspecified) | Rapid (10 min), Room temp., High functional group tolerance | rsc.org |
| Suzuki-Miyaura | Benzyl bromide + Arylboronic acid | Pd(OAc)₂ / JohnPhos, K₂CO₃ | Microwave-assisted, suitable for heterocyclic partners | nih.gov |
| Suzuki-Miyaura | Benzyl bromide + Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | Good functional group tolerance | nih.gov |
Investigations into Chemo- and Regioselectivity in Multi-functionalized Anthracene Transformations
The presence of three distinct reactive sites in this compound—the two bromomethyl groups and the acetyl carbonyl group—raises important questions of selectivity.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. The benzylic C-Br bonds are significantly more electrophilic and reactive towards most nucleophiles (amines, thiols, alkoxides) than the carbonyl carbon of the acetyl group. Therefore, nucleophilic substitution reactions are expected to occur selectively at the bromomethyl positions while leaving the acetyl group intact. Conversely, reagents that specifically target carbonyls, such as reducing agents (e.g., NaBH₄) under controlled conditions or Wittig reagents, could potentially react at the acetyl group chemoselectively, provided the conditions are mild enough to not affect the bromomethyl groups.
Regioselectivity: The acetyl group at the C-2 position breaks the C₂ symmetry of the 9,10-bis(bromomethyl)anthracene scaffold, rendering the C-9 and C-10 positions electronically and sterically non-equivalent. The acetyl group is a meta-director and exerts a net electron-withdrawing effect on the anthracene π-system. This electronic perturbation is transmitted differently to the C-9 and C-10 positions, which could lead to a difference in reactivity of the two bromomethyl groups. This presents an opportunity for regioselective transformations where a single bromomethyl group reacts preferentially, especially when using a stoichiometric amount of a nucleophile or a sterically hindered reagent. The steric and/or electronic nature of incoming reagents has been shown to play a significant role in determining the regioselectivity of reactions on substituted anthracenes. jksus.org For example, in Diels-Alder reactions involving 9-substituted anthracenes, the substituent's electronic properties significantly direct the cycloaddition outcome. jksus.orgacs.orgorientjchem.org A similar directive effect can be anticipated for the 2-acetyl group in nucleophilic substitution reactions at the 9- and 10-positions of the target molecule.
Applications in Advanced Molecular Architectures and Functional Materials Research
Role as a Precursor in Supramolecular Chemistry and Host-Guest Complexation
The structure of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone makes it an ideal candidate for the synthesis of complex supramolecular structures, particularly cyclophanes, which are macrocyclic compounds containing aromatic rings. The two highly reactive bromomethyl groups at the 9 and 10 positions of the anthracene (B1667546) core serve as convenient handles for cyclization reactions. By reacting this precursor with various linking molecules, chemists can construct cage-like structures with well-defined cavities.
These cavities are central to the field of host-guest chemistry, where the cyclophane (the host) can encapsulate smaller molecules or ions (the guests). The binding affinity and selectivity of the host for a particular guest are governed by a combination of factors, including size, shape, and intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.
The presence of the acetyl group at the 2-position of the anthracene ring in this compound is of particular significance. This electron-withdrawing group can modulate the electron density of the anthracene π-system, thereby influencing the binding properties of the resulting cyclophane. This allows for the fine-tuning of host-guest interactions, potentially leading to receptors with high selectivity for specific guests. For instance, the acetyl group could serve as a hydrogen bond acceptor, providing an additional recognition site for complementary guest molecules. The ability to create such tailored molecular containers opens up possibilities for applications in areas like molecular recognition, catalysis, and drug delivery.
Development of Fluorescent Chemosensors and Probes: Mechanistic Insights into Signal Transduction
The inherent fluorescence of the anthracene core is a key feature that is exploited in the design of chemosensors. A fluorescent chemosensor is a molecule that signals the presence of a specific analyte through a change in its fluorescence properties. In a typical design, the sensor consists of a fluorophore (the signaling unit) and a receptor (the binding unit).
This compound can be readily converted into a fluorescent chemosensor. The anthracene moiety serves as the fluorophore, while the bromomethyl groups can be functionalized with various ligands to create a specific receptor site for a target analyte, such as a metal ion or an anion.
The signal transduction mechanism, which is the process by which the binding event is converted into a change in fluorescence, can occur through several pathways. Two of the most common mechanisms are Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, preventing the PET process and "turning on" the fluorescence. The electron-withdrawing acetyl group on the this compound backbone can influence the energy levels of the anthracene fluorophore, thereby affecting the efficiency of the PET quenching and the sensitivity of the sensor.
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. A sensor can be designed where the binding of an analyte causes a conformational change, altering the distance between the donor and acceptor and thus modulating the FRET efficiency, leading to a change in the observed fluorescence.
The ability to introduce specific functionalities through the bromomethyl groups, combined with the modulating effect of the acetyl substituent, makes this compound a valuable platform for developing highly selective and sensitive fluorescent probes for a wide range of analytical applications.
Integration into Conjugated Polymers and Oligomers for Optoelectronic Device Research
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure imparts them with semiconducting properties, making them suitable for use in a variety of optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of conjugated polymers. The bromomethyl groups can participate in various polymerization reactions, such as Wittig or Suzuki coupling reactions, to incorporate the anthracene unit into the polymer backbone.
The properties of the resulting polymer are highly dependent on the structure of the monomer. The rigid and planar anthracene core can enhance π-π stacking between polymer chains, which is beneficial for charge transport. The acetyl group, being electron-withdrawing, will lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene unit. This can have several important consequences for the polymer's optoelectronic properties:
Emission Color in OLEDs: The energy gap between the HOMO and LUMO levels determines the color of light emitted by the polymer in an OLED. By tuning these energy levels, the emission color can be shifted. The acetyl group's influence can help in achieving emission in the blue region of the spectrum, which is often a challenge in OLED materials.
Air Stability in OFETs: Lowering the HOMO level can increase the polymer's resistance to oxidation, leading to more stable OFETs that can operate in ambient conditions.
Open-Circuit Voltage in OPVs: In an organic solar cell, the open-circuit voltage is related to the difference between the HOMO of the donor polymer and the LUMO of the acceptor material. Modifying the HOMO level of the polymer through substitution is a key strategy for maximizing the efficiency of the device.
The use of this compound as a building block provides a route to novel conjugated polymers with tailored electronic properties for advanced optoelectronic applications.
Utilization in the Design and Synthesis of Porous Organic Polymers (POPs) and Hybrid Organic-Inorganic Materials
Porous organic polymers (POPs) are a class of materials characterized by a robust, covalently linked, and highly porous network structure. Their large surface areas and tunable pore sizes make them attractive for applications in gas storage and separation, catalysis, and sensing. The synthesis of POPs typically involves the self-condensation of a single monomer or the co-condensation of multiple monomers.
This compound is a suitable building block for the synthesis of POPs due to its rigid anthracene core and the two reactive bromomethyl groups, which can form strong covalent bonds to build up the porous network. The properties of the resulting POP would be influenced by both the anthracene unit and the acetyl substituent.
While specific data for POPs derived from this compound is not available, studies on analogous systems provide valuable insights. For example, porous polymers synthesized from a similar monomer, 9,10-bis(methacryloyloxymethyl)anthracene, have demonstrated high thermal stability and significant surface areas. nih.govbohrium.commdpi.comnih.gov
| Property | Value |
| Specific Surface Area | 134–472 m²/g |
| Thermal Stability (T5%) | > 300 °C |
| Data for porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene. nih.govbohrium.commdpi.com |
The acetyl group in this compound could introduce polarity into the pores of the resulting POP, which could be advantageous for the selective adsorption of polar molecules.
Furthermore, this versatile building block can be used in the creation of hybrid organic-inorganic materials . These materials combine the properties of both organic and inorganic components at the molecular level. For instance, the bromomethyl groups can be used to anchor the anthracene unit to an inorganic framework, such as silica (B1680970) or a metal-organic framework (MOF). This could lead to materials with enhanced thermal and mechanical stability, as well as interesting photophysical or catalytic properties arising from the interplay between the organic and inorganic components.
Advanced Spectroscopic and Photophysical Investigations of 1 9,10 Bis Bromomethyl 2 Anthracenyl Ethanone and Its Derivatives
Comprehensive Structural Elucidation of Complex Synthetic Products via High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In derivatives of 9,10-disubstituted anthracenes, the chemical shifts and coupling constants in ¹H NMR spectra are crucial for confirming the substitution pattern on the anthracene (B1667546) core. For instance, the protons of the bromomethyl groups (–CH₂Br) typically appear as a characteristic singlet in a specific region of the spectrum. The aromatic protons of the anthracene ring system exhibit complex splitting patterns that are sensitive to the nature and position of the substituents.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the anthracene core, the bromomethyl groups, and the acetyl group (–COCH₃) are diagnostic. For example, the carbonyl carbon of the acetyl group has a characteristic downfield chemical shift. The signals for the carbons bearing the bromomethyl groups are also readily identifiable.
While specific NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy for substituted anthracenes can be applied. For example, in similar 9,10-disubstituted anthracene compounds, ¹³C NMR chemical shifts have been reported in deuterated chloroform (B151607) (CDCl₃), with aromatic carbons appearing in the range of δ = 125-140 ppm. chalmers.se The specific shifts for this compound would be influenced by the electron-withdrawing effects of the bromo and acetyl substituents.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Anthracenes
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Anthracene) | 7.0 - 8.5 |
| ¹H | -CH₂Br | ~4.5 - 5.5 |
| ¹H | -COCH₃ | ~2.5 - 2.7 |
| ¹³C | Aromatic (Anthracene) | 120 - 140 |
| ¹³C | -CH₂Br | ~30 - 40 |
| ¹³C | -COCH₃ | ~25 - 35 |
Note: The expected chemical shift ranges are approximate and can vary based on the solvent and other substituents on the molecule.
Mass Spectrometry Techniques (e.g., ESI-Q-TOF) for Reaction Monitoring and Confirmation of Molecular Architectures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry are particularly useful for the analysis of complex organic molecules.
For this compound, ESI-Q-TOF MS would be employed to confirm its molecular weight. The high-resolution capabilities of TOF analyzers allow for the determination of the exact mass, which can be used to deduce the elemental formula. This is crucial for confirming the successful synthesis of the target molecule and for identifying any byproducts.
The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic distribution pattern in the mass spectrum for any fragment containing bromine atoms. For a molecule with two bromine atoms like this compound, a distinctive M, M+2, and M+4 pattern would be observed, providing definitive evidence for the presence of two bromine atoms.
In addition to confirming the final product, MS techniques can be used to monitor the progress of a chemical reaction. By taking aliquots from the reaction mixture at different time intervals and analyzing them by MS, one can track the disappearance of starting materials and the appearance of intermediates and the final product.
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Excited State Dynamics
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for investigating the photophysical properties of aromatic compounds like this compound. These techniques provide insights into the electronic transitions and the behavior of the molecule in its excited state.
The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by structured absorption bands in the UV region, which correspond to π-π* transitions. The position and intensity of these bands are sensitive to the substituents on the anthracene core. mdpi.com For this compound, the acetyl and bromomethyl groups are expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted anthracene due to the extension of the conjugated system and electronic perturbations. acs.org
Upon excitation with UV light, many anthracene derivatives exhibit strong fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is also characterized by vibronic structures. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is an important parameter that can be determined from emission spectroscopy. Substituents can significantly affect the fluorescence properties. For example, heavy atoms like bromine can lead to fluorescence quenching through enhanced intersystem crossing. rsc.org
Time-resolved fluorescence measurements can provide information about the lifetime of the excited state. The natural radiative lifetimes of 9,10-disubstituted anthracene derivatives have been reported to be in the range of 2.5–4.4 ns. acs.orgnih.gov
Table 2: Photophysical Properties of Substituted Anthracene Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 9,10-Diphenylanthracene | ~390 | ~410, 430 | ~0.9 |
Note: Data is for representative 9,10-disubstituted anthracenes and values for this compound may differ.
Analysis of Stokes Shifts and Solvatochromic Effects in Emission Properties
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence sensing and imaging as it allows for better separation of the excitation and emission signals. The magnitude of the Stokes shift is related to the structural and electronic changes that occur in the molecule between the ground and excited states.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is observed in the absorption and emission spectra of molecules that have a significant difference in their dipole moments between the ground and excited states. A red shift in the emission spectrum with increasing solvent polarity is known as positive solvatochromism and indicates a more polar excited state. nih.gov Conversely, a blue shift indicates a less polar excited state.
For derivatives of anthracene, solvatochromic effects have been observed, with red-shifted emissions in more polar solvents. mdpi.com The study of solvatochromic effects in this compound would provide valuable information about the nature of its excited state and its interactions with the surrounding solvent molecules. The Lippert-Mataga equation is often used to analyze the relationship between the Stokes shift and solvent polarity. nih.gov
Photoinduced Electron Transfer (PET) Mechanisms in Fluorescent Sensor Design
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process is a common mechanism for fluorescence quenching and is widely utilized in the design of fluorescent sensors. almacgroup.com A typical PET sensor consists of a fluorophore, a receptor (for the analyte), and a spacer connecting them.
In the absence of the analyte, the fluorescence of the fluorophore is quenched due to PET from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on". nih.gov Anthracene derivatives are frequently used as fluorophores in PET sensors due to their high fluorescence quantum yields. rsc.orgrsc.org
The bromomethyl groups in this compound provide reactive sites for the attachment of various receptor units, making it a potential platform for the development of PET-based fluorescent sensors for a variety of analytes, including metal ions and anions. nih.gov The efficiency of the PET process depends on the redox potentials of the fluorophore and the receptor, and the distance between them.
Vibrational Spectroscopy (FT-IR) for Functional Group Transformations and Reaction Progression Monitoring
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups in a molecule and for monitoring the progress of chemical reactions. The absorption of infrared radiation causes vibrations of the chemical bonds in a molecule, and the frequencies of these vibrations are characteristic of the specific bonds and functional groups.
For this compound, the FT-IR spectrum would show characteristic absorption bands for the various functional groups present. The carbonyl group (C=O) of the acetyl moiety would exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The C-Br stretching vibration of the bromomethyl groups would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the anthracene core would also be present.
FT-IR spectroscopy can be used to monitor the synthesis of this compound. For example, during the bromomethylation of 2-acetylanthracene, the disappearance of the C-H stretching bands of the methyl groups at the 9 and 10 positions and the appearance of the C-Br stretching band would indicate the progress of the reaction.
Table 3: Characteristic FT-IR Absorption Frequencies
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Acetyl | C=O stretch | 1680 - 1700 |
| Bromomethyl | C-Br stretch | 500 - 700 |
| Aromatic | C=C stretch | 1400 - 1600 |
X-ray Crystallography for Precise Determination of Solid-State Structures and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsion angles.
A crystal structure of this compound would provide unambiguous confirmation of its molecular architecture. It would also reveal important information about the conformation of the molecule in the solid state, such as the orientation of the acetyl and bromomethyl groups relative to the anthracene plane.
Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include van der Waals forces, π-π stacking between the anthracene rings of adjacent molecules, and halogen bonding involving the bromine atoms. Understanding these intermolecular interactions is crucial for predicting and controlling the solid-state properties of the material. For some anthracene derivatives, strengthening C–H⋯π intermolecular interactions has been shown to induce emission enhancement. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps) and Reactivity Prediction
No published studies detailing quantum chemical calculations, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or other electronic structure analyses to predict the reactivity of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone, could be located.
Molecular Dynamics Simulations for Conformational Analysis and Investigation of Self-Assembly Processes
There is no available research that has employed molecular dynamics simulations to investigate the conformational analysis or the potential self-assembly processes of this compound.
Computational Prediction of Reaction Pathways and Elucidation of Mechanistic Aspects
A search for computational studies predicting reaction pathways or elucidating the mechanistic aspects of reactions involving this compound did not yield any specific findings.
Future Research Directions and Emerging Paradigms in Anthracene Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
The future synthesis of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone and its derivatives will likely focus on green chemistry principles to enhance sustainability. Traditional methods for synthesizing substituted anthracenes, such as Friedel-Crafts acylations and oxidative photocyclization, often suffer from harsh reaction conditions and low selectivity. nih.gov
Modern synthetic strategies are increasingly employing transition metal-catalyzed reactions, which offer more efficient and versatile approaches. frontiersin.org For the synthesis of the target molecule, a potential sustainable route could involve a palladium-catalyzed acylation to introduce the ethanone group onto the anthracene (B1667546) core, followed by a controlled bromination of the methyl groups at the 9 and 10 positions.
A key challenge in the synthesis of such molecules is achieving high atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. jocpr.com Future research will likely focus on developing catalytic systems that minimize waste and maximize the incorporation of starting materials into the final product. nih.gov For instance, the use of recyclable heterogeneous catalysts could enhance the sustainability of the synthesis process. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High selectivity, milder reaction conditions | Development of recyclable catalysts |
| One-Pot Reactions | Reduced waste, improved efficiency | Optimization of reaction conditions |
| Flow Chemistry | Enhanced safety and scalability | Design of continuous flow reactors |
Exploration of Unconventional Application Domains in Nanoscience, Bioimaging, and Catalysis
The unique structure of this compound makes it a promising candidate for a variety of applications, particularly in nanoscience, bioimaging, and catalysis. The two bromomethyl groups serve as reactive sites for post-synthetic modification, allowing for the covalent attachment of this molecule to other chemical entities.
Nanoscience: In the realm of nanoscience, this compound could be used as a building block for novel carbon-based nanomaterials. For example, it could be polymerized to form anthracene-based covalent organic frameworks (COFs) or functionalized onto the surface of nanoparticles to tune their electronic and photophysical properties. rsc.org The resulting materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.org
Bioimaging: Anthracene derivatives are well-known for their fluorescent properties, making them suitable for use as fluorescent probes in bioimaging. mdpi.comrsc.org The ethanone group in this compound can modulate the fluorescence quantum yield, while the bromomethyl groups can be used to attach targeting moieties for specific cellular components. Future research could focus on developing derivatives of this compound as selective fluorescent probes for detecting specific biomolecules or for imaging cellular processes. nih.gov
Catalysis: The anthracene core can act as a rigid scaffold for the design of new ligands for catalysis. The bromomethyl groups can be functionalized with coordinating groups to create bidentate or polydentate ligands. These ligands could then be used to form metal complexes with catalytic activity for a variety of organic transformations. For instance, anthracene-based ligands could be employed in visible-light-mediated cross-coupling reactions or in the selective oxidation of organic substrates. rsc.orgresearchgate.net
| Application Domain | Potential Role of this compound | Future Research Directions |
| Nanoscience | Building block for functional materials | Synthesis of anthracene-based COFs and functionalized nanoparticles |
| Bioimaging | Fluorescent probe | Development of targeted and responsive bioimaging agents |
| Catalysis | Ligand scaffold | Design of novel homogeneous and heterogeneous catalysts |
Advanced Computational Modeling for Predictive Design of Next-Generation Anthracene-Based Functional Materials
Advanced computational modeling, particularly Density Functional Theory (DFT), will play a crucial role in predicting the properties of this compound and guiding the design of new materials. tandfonline.comresearchgate.net DFT calculations can provide insights into the electronic structure, photophysical properties, and reactivity of this molecule. semanticscholar.org
For example, DFT can be used to calculate the HOMO-LUMO energy gap, which is a key parameter for determining the electronic and optical properties of a material. researchgate.net By understanding how different substituents on the anthracene core affect the HOMO-LUMO gap, researchers can rationally design new derivatives with desired properties for specific applications. rsc.org
Furthermore, computational modeling can be used to simulate the interaction of this molecule with other chemical species, such as biomolecules or catalytic substrates. This can aid in the design of more effective bioimaging probes and catalysts. tandfonline.com
| Computational Method | Predicted Property | Application in a Nutshell |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap | Guiding the design of materials for organic electronics |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Predicting the photophysical properties for bioimaging applications |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Simulating the behavior of the molecule in complex environments |
Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery and Optimization of Chemical Systems
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new functional materials. nih.govnih.gov These data-driven approaches can accelerate the design process by predicting the properties of new molecules and optimizing their synthesis. frontiersin.orgresearchgate.net
In the context of this compound, ML models could be trained on existing data for anthracene derivatives to predict the photophysical and electronic properties of new, yet-to-be-synthesized derivatives. acs.org This would allow researchers to screen large virtual libraries of compounds and identify the most promising candidates for experimental investigation.
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Training ML models to predict the properties of new anthracene derivatives | Accelerated discovery of new functional materials |
| Synthesis Optimization | Using AI to optimize reaction conditions for the synthesis of target molecules | More efficient and sustainable synthetic routes |
| Inverse Design | Employing generative models to design new molecules with desired properties | De novo design of next-generation functional materials |
Q & A
Q. Key Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) groups (δ ~4.3–4.8 ppm for CH₂Br) and anthracene aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Resolve the spatial arrangement of bromomethyl groups and anthracene backbone. For example, reports a similar compound’s crystal structure (monoclinic system, P2₁/c space group) .
- Mass Spectrometry : Confirm molecular weight (e.g., HR-MS for C₁₈H₁₄Br₂O, expected [M+H]⁺ = 401.95).
Basic Question: What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of brominated vapor ().
- Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizers and heat sources.
- Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Question: How can researchers resolve contradictions in NMR data for bromomethyl-substituted anthracenes?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Dynamic Effects : Rotameric equilibria of bromomethyl groups. Use variable-temperature NMR to observe conformational changes.
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture, which can cause peak broadening.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray data (e.g., ’s bond lengths/angles) to confirm structural accuracy .
Advanced Question: What reaction mechanisms explain the bromomethylation of anthracene derivatives?
Bromomethylation proceeds via:
- Electrophilic Substitution : Anthracene’s electron-rich positions (e.g., 9,10-positions) undergo bromomethylation using Br₂ or NBS in the presence of light or radical initiators.
- Radical Pathways : Initiated by AIBN or peroxides, bromine radicals abstract hydrogen from methyl groups, forming intermediates that react with Br₂ ().
- Steric Effects : Anthracene’s planarity directs bromomethyl groups to less hindered positions. Computational modeling (DFT) can predict regioselectivity .
Advanced Question: What are the emerging applications of this compound in optoelectronic materials?
- OLEDs : Anthracene derivatives are used as blue-light emitters. Bromomethyl groups enhance solubility for thin-film processing .
- Photodetectors : The compound’s conjugated system and bromine’s heavy atom effect improve photon absorption and charge transport.
- Cross-Coupling Substrate : Bromomethyl groups enable Suzuki or Heck reactions to build π-extended polymers for organic semiconductors .
Advanced Question: How can computational methods aid in designing derivatives with enhanced stability?
- DFT Calculations : Predict HOMO/LUMO levels to tailor electronic properties for specific applications (e.g., lowering LUMO for electron transport).
- Molecular Dynamics : Simulate thermal stability by analyzing bond dissociation energies (BDEs) of C-Br bonds.
- Solubility Modeling : Use COSMO-RS to optimize substituents for solubility in non-polar solvents (e.g., toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
